(1Z,N'Z)-N-allyl-N'-(2-((4-chlorobenzyl)oxy)benzylidene)carbamohydrazonothioic acid
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Overview
Description
(1Z,N’Z)-N-allyl-N’-(2-((4-chlorobenzyl)oxy)benzylidene)carbamohydrazonothioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an allyl group, a chlorobenzyl group, and a benzylidene moiety, all connected through a carbamohydrazonothioic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,N’Z)-N-allyl-N’-(2-((4-chlorobenzyl)oxy)benzylidene)carbamohydrazonothioic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzyl alcohol: This can be achieved through the reduction of 4-chlorobenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 4-chlorobenzyl chloride: The 4-chlorobenzyl alcohol is then converted to 4-chlorobenzyl chloride using thionyl chloride.
Synthesis of 4-chlorobenzyl ether: The 4-chlorobenzyl chloride is reacted with a suitable phenol derivative to form the 4-chlorobenzyl ether.
Formation of the hydrazone: The 4-chlorobenzyl ether is then reacted with hydrazine to form the corresponding hydrazone.
Final product formation: The hydrazone is then reacted with allyl isothiocyanate under appropriate conditions to yield (1Z,N’Z)-N-allyl-N’-(2-((4-chlorobenzyl)oxy)benzylidene)carbamohydrazonothioic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1Z,N’Z)-N-allyl-N’-(2-((4-chlorobenzyl)oxy)benzylidene)carbamohydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazones or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1Z,N’Z)-N-allyl-N’-(2-((4-chlorobenzyl)oxy)benzylidene)carbamohydrazonothioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions and biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1Z,N’Z)-N-allyl-N’-(2-((4-chlorobenzyl)oxy)benzylidene)carbamohydrazonothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{4-[(4-Chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide
- (E)-4-((4-((2-chloro-6-fluorobenzyl)oxy)benzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- 5-[(4-chlorobenzyl)oxy]-2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol
Uniqueness
(1Z,N’Z)-N-allyl-N’-(2-((4-chlorobenzyl)oxy)benzylidene)carbamohydrazonothioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its allyl and chlorobenzyl groups, along with the carbamohydrazonothioic acid backbone, make it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(Z)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-2-11-20-18(24)22-21-12-15-5-3-4-6-17(15)23-13-14-7-9-16(19)10-8-14/h2-10,12H,1,11,13H2,(H2,20,22,24)/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNSGVWDTICEBK-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=CC=C1OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C\C1=CC=CC=C1OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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